![molecular formula C15H15NO2 B14115677 3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)
3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the biphenyl family. This compound features a biphenyl core substituted with a methoxy group at the 3’ position, a methyl group at the 5 position, and a carboxamide group at the 2 position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which forms the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The methoxy and methyl groups are introduced through selective functionalization reactions, while the carboxamide group is formed via amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 3’-hydroxy-5-methyl-[1,1’-biphenyl]-2-carboxamide.
Reduction: Formation of 3’-methoxy-5-methyl-[1,1’-biphenyl]-2-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism of action of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the biphenyl core and carboxamide group.
3-Methoxy-5-methylaniline: Contains a methoxy and methyl group on an aniline core.
Uniqueness: 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups makes it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-10-6-7-13(15(16)17)14(8-10)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H2,16,17) |
Clé InChI |
KMJBRGGUUHYZRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)N)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile](/img/structure/B14115603.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
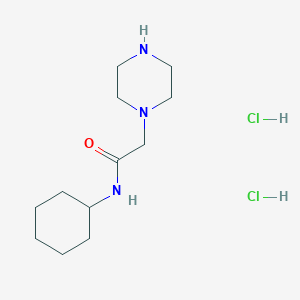
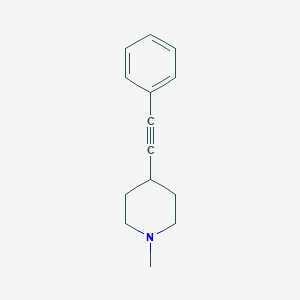
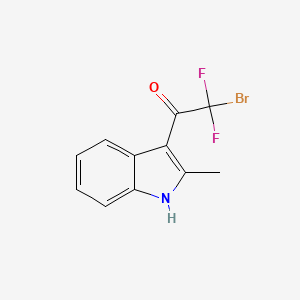
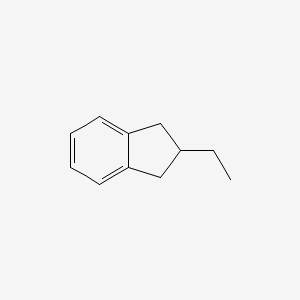
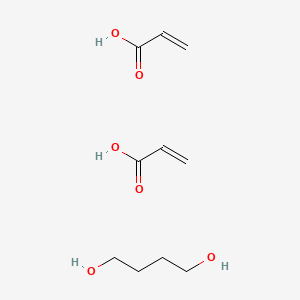
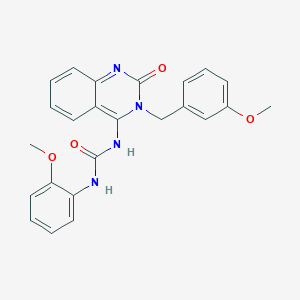
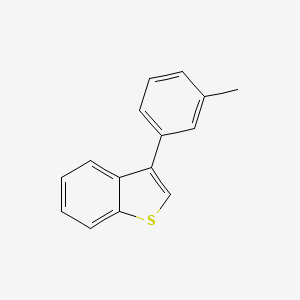
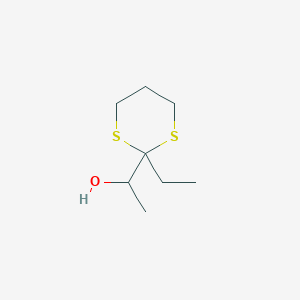
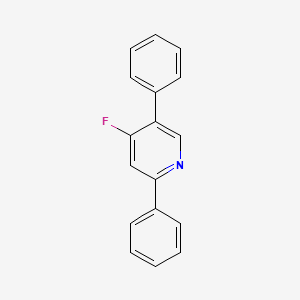
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)

